1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Overview
Description
1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a complex organic compound featuring a pyrazole ring substituted with a dioxaborolane group and a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source and a palladium catalyst.
Attachment of the Dioxolane Moiety: The dioxolane moiety is typically introduced through a reaction involving a suitable aldehyde or ketone with ethylene glycol under acidic conditions to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Substitution Reactions: The boronic ester group can participate in various substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
The major products formed from these reactions are typically biaryl compounds when used in Suzuki-Miyaura couplings, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry
In chemistry, this compound is primarily used as a building block in organic synthesis. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of complex molecules.
Biology and Medicine
While direct biological applications of this compound are less common, derivatives of pyrazole and boronic esters have been studied for their potential as enzyme inhibitors and in drug design.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and fine chemicals. Its role in forming biaryl structures is particularly important in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action for this compound in chemical reactions involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling. The boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The dioxolane moiety serves as a protecting group, stabilizing the molecule during the reaction process.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Uniqueness
Compared to similar compounds, 1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is unique due to the presence of both the dioxaborolane and dioxolane groups. This dual functionality allows for greater versatility in synthetic applications, particularly in complex molecule synthesis where multiple functional groups are beneficial.
Properties
IUPAC Name |
1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O4/c1-13(2)14(3,4)22-16(21-13)11-7-17-18(8-11)9-12-10-19-15(5,6)20-12/h7-8,12H,9-10H2,1-6H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXUWAMGPCLHKH-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3COC(O3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C[C@@H]3COC(O3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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